

# A Comprehensive Technical Guide to Tert-butyl 4-bromo-2-fluorobenzoate

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## Compound of Interest

**Compound Name:** *Tert-butyl 4-bromo-2-fluorobenzoate*

**Cat. No.:** *B570390*

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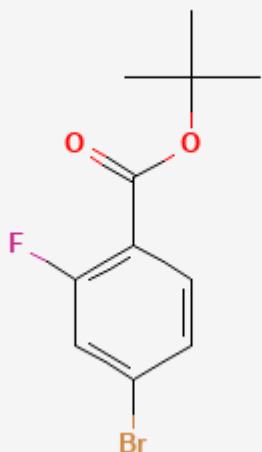
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **tert-butyl 4-bromo-2-fluorobenzoate**, a key intermediate in organic synthesis. It covers the compound's chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry and materials science.

## Chemical Structure and Nomenclature

**Tert-butyl 4-bromo-2-fluorobenzoate** is a halogenated aromatic carboxylic acid ester. The structure consists of a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a tert-butoxycarbonyl group at position 1.

- IUPAC Name: **tert-butyl 4-bromo-2-fluorobenzoate**<sup>[1]</sup>
- Synonyms: 2-Methylpropan-2-yl 4-bromo-2-fluorobenzoate, 4-Bromo-2-fluoro-benzoic acid tert-butyl ester<sup>[1]</sup>
- Chemical Formula: C<sub>11</sub>H<sub>12</sub>BrFO<sub>2</sub><sup>[1]</sup>
- SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F<sup>[1]</sup>
- InChI Key: ZPGZHSAOCVWZMR-UHFFFAOYSA-N<sup>[1]</sup>



## Physicochemical and Safety Data

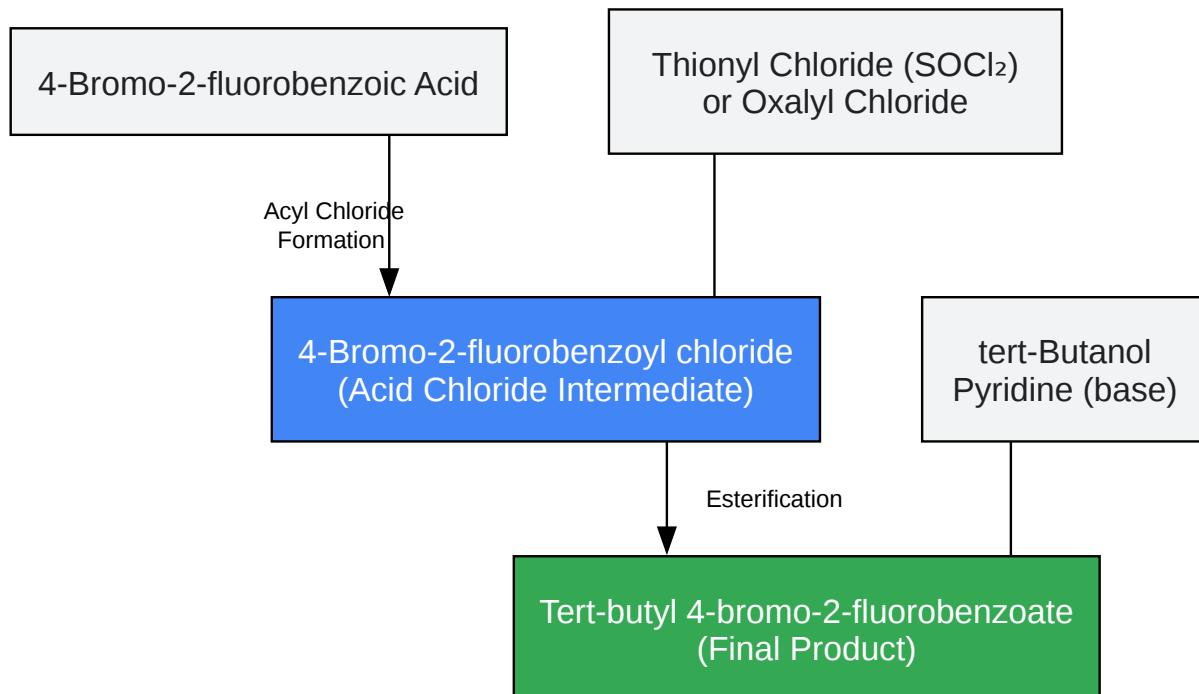
The quantitative properties of **tert-butyl 4-bromo-2-fluorobenzoate** are summarized below. This data is essential for handling, storage, and application in experimental settings.

| Property                 | Value                                                                                                                                                                                                                                                                                   | Source                                  |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number               | 889858-12-2                                                                                                                                                                                                                                                                             | <a href="#">[1]</a>                     |
| Molecular Weight         | 275.11 g/mol                                                                                                                                                                                                                                                                            | <a href="#">[1]</a> <a href="#">[2]</a> |
| Physical State           | Liquid                                                                                                                                                                                                                                                                                  | <a href="#">[2]</a>                     |
| Purity                   | ≥98%                                                                                                                                                                                                                                                                                    |                                         |
| Storage Temperature      | Refrigerator                                                                                                                                                                                                                                                                            |                                         |
| Hazard Statements        | H315: Causes skin irritation<br>H319: Causes serious eye irritation<br>H335: May cause respiratory irritation                                                                                                                                                                           | <a href="#">[1]</a> <a href="#">[2]</a> |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray<br>P280: Wear protective gloves/protective clothing/eye protection/face<br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.<br>Remove contact lenses, if present and easy to do.<br>Continue rinsing. | <a href="#">[2]</a>                     |

## Synthesis and Experimental Protocol

**Tert-butyl 4-bromo-2-fluorobenzoate** is typically synthesized from its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. The strategic placement of the functional groups on the aromatic ring makes 4-bromo-2-fluorobenzoic acid a versatile building block for various organic transformations, including palladium-catalyzed cross-coupling reactions.[\[3\]](#)[\[4\]](#) The tert-butyl ester provides a protecting group for the carboxylic acid, which can be removed under acidic conditions.

The logical workflow for a common laboratory synthesis is outlined below.



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### Synthesis workflow for **tert-butyl 4-bromo-2-fluorobenzoate**.

#### Detailed Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol describes the conversion of 4-bromo-2-fluorobenzoic acid to its tert-butyl ester.

#### Materials:

- 4-Bromo-2-fluorobenzoic acid (1.0 eq.)
- Thionyl chloride (SOCl<sub>2</sub>) (2.0 eq.) or Oxalyl chloride (1.5 eq.)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (DCM), anhydrous
- tert-Butanol (1.5 eq.)
- Pyridine (2.0 eq.), anhydrous

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- Acid Chloride Formation:
  - To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq.) and anhydrous dichloromethane.
  - Add a catalytic amount of DMF (e.g., 1-2 drops).
  - Cool the mixture to 0 °C in an ice bath.
  - Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred solution.
  - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or disappearance of the starting material.
  - Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride.
- Esterification:
  - Dissolve the crude acid chloride in fresh anhydrous dichloromethane under an inert atmosphere.
  - Cool the solution to 0 °C.
  - In a separate flask, prepare a solution of tert-butanol (1.5 eq.) and anhydrous pyridine (2.0 eq.) in anhydrous dichloromethane.
  - Add the tert-butanol/pyridine solution dropwise to the stirred acid chloride solution at 0 °C.

- Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
- Work-up and Purification:
  - Dilute the reaction mixture with dichloromethane.
  - Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
  - Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure **tert-butyl 4-bromo-2-fluorobenzoate**.

## Applications in Research and Development

**Tert-butyl 4-bromo-2-fluorobenzoate** is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[5]</sup>

- Pharmaceutical Synthesis: It serves as a building block for creating complex molecules, particularly in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the bromo-substituent is ideal for modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build carbon-carbon or carbon-heteroatom bonds.<sup>[3][5]</sup>
- Materials Science: The compound is also utilized in the preparation of functional materials and liquid crystals where fluorinated aromatic structures are required.<sup>[5]</sup>
- Protecting Group Chemistry: The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be selectively removed under acidic conditions, providing a key step in multi-step synthetic routes.

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## References

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